2-Hydroxyquinoline-4-carboxylic acid
Overview
Description
2-Hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline-4-carboxylic acid is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in Pseudomonas putida, a bacterium known for its metabolic versatility .
Biochemical Pathways
It is known that quinoline derivatives, which include this compound, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting their synthesis and functionalization for biological and pharmaceutical activities .
Result of Action
It has been used in the radiolysis of carboxyquinolines and the chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . This suggests that it may have a role in these chemical reactions.
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also known that the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction between isatins and sodium pyruvate under microwave irradiation. Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxyquinoline-4-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyquinoline:
4-Hydroxyquinoline-2-carboxylic acid: This compound has the hydroxyl and carboxyl groups at different positions compared to 2-Hydroxyquinoline-4-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHNFBQNVGXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166250 | |
Record name | Cinchoninic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-89-8, 84906-81-0 | |
Record name | 2-Hydroxycinchoninic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxycinchoninic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15733-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchoninic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYCINCHONINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q2K479UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the typical structural features of metal complexes formed with 2-Hydroxyquinoline-4-carboxylic acid (H2hqc)?
A1: H2hqc commonly acts as a bidentate ligand, coordinating to metal ions like Eu3+ through both the oxygen of the hydroxyl group and the oxygen of the carboxylate group. [, , ]. The resulting complexes can exhibit different geometries around the metal center, such as distorted tricapped trigonal prisms. []. These complexes can further assemble into supramolecular frameworks through hydrogen bonding and π-π stacking interactions. [].
Q2: How does the addition of ancillary ligands like 1,10-phenanthroline (Phen) or triphenylphosphine oxide (TPPO) influence the luminescence properties of Europium-H2hqc complexes?
A2: Incorporating ancillary ligands like Phen and TPPO can significantly enhance the fluorescence intensity of Europium-H2hqc complexes. [, ] This enhancement is attributed to the ancillary ligands' ability to transfer energy to the Eu3+ ion, promoting its characteristic red emissions. Notably, Phen has been observed to be a more effective sensitizer compared to TPPO in these systems. [].
Q3: What role does the carbon chain length of organic bases play in the synthesis and luminescent properties of Europium-H2hqc complexes?
A3: Studies have shown that using organic bases with longer carbon chains during the synthesis of Europium-H2hqc complexes leads to increased fluorescence intensities. [] For example, complexes synthesized with tributylamine exhibited higher fluorescence compared to those synthesized with triethylamine. This suggests that the organic base plays a role in the complex formation and influences the efficiency of energy transfer to the Eu3+ ion. [].
Q4: Can this compound be used in thin film fabrication, and what are the potential applications?
A4: Yes, this compound (HQA) has been successfully used in conjunction with Eu(thd)3 in an atomic/molecular layer deposition (ALD/MLD) process to create luminescent Eu-HQA thin films. [] In these films, HQA acts as a sensitizer, extending the excitation wavelength range up to approximately 400 nm and enabling efficient red Eu3+ luminescence. [] This technology shows promise for applications in bioimaging, especially when combined with nanoplasmonic structures to further enhance emission intensity and enable FRET-based sensing. []
Q5: What synthetic routes are commonly employed for preparing derivatives of this compound, and what are their potential applications?
A5: Several synthetic strategies have been reported for preparing derivatives of this compound. One approach involves reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation, leading to the formation of various quinoline-4-carboxylic acid derivatives. [] Another method utilizes substituted anilines and diethyl ethoxymethylenemalonate to yield 3-aryl-2-hydroxyquinoline-4-carboxylic acids or 2-aryl-3-hydroxyquinoline-4-carboxylic acids through a series of reactions. [] These derivatives, particularly the 3-aryl and 2-aryl substituted ones, have demonstrated potential as antioxidants. [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.